molecular formula C13H18N6O3 B1436226 2-(Dimethylaminomethylidene)amino-9-(beta-D-2-deoxyribofuranosyl)purine CAS No. 869355-02-2

2-(Dimethylaminomethylidene)amino-9-(beta-D-2-deoxyribofuranosyl)purine

Cat. No. B1436226
CAS RN: 869355-02-2
M. Wt: 306.32 g/mol
InChI Key: BDHOALZAPOYTGB-PRCRKUHXSA-N
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Description

2-(Dimethylaminomethylidene)amino-9-(β-D-2-deoxyribofuranosyl)purine is a vital compound used in the biomedical industry . Its therapeutic potential lies in treating various diseases, including viral infections and certain types of cancer . With its unique chemical structure, this compound exhibits potent antiviral and antitumor activities, making it a promising candidate for developing targeted therapies .


Molecular Structure Analysis

The molecular formula of this compound is C13H18N6O3 . It has a molecular weight of 306.28 . The IUPAC name is N’- [9- [ (2R,4S,5R)-4-hydroxy-5- (hydroxymethyl)oxolan-2-yl]purin-2-yl]-N,N-dimethylmethanimidamide . The InChI Key is BDHOALZAPOYTGB-PRCRKUHXSA-N .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular formula of C13H18N6O3 and a molecular weight of 306.28 . The IUPAC name is N’- [9- [ (2R,4S,5R)-4-hydroxy-5- (hydroxymethyl)oxolan-2-yl]purin-2-yl]-N,N-dimethylmethanimidamide . The InChI Key is BDHOALZAPOYTGB-PRCRKUHXSA-N .

Mechanism of Action

While the exact mechanism of action for this compound was not found in the search results, it’s known that it exhibits potent antiviral and antitumor activities . This suggests that it may inhibit viral replication and suppress tumor growth .

Future Directions

Given its potent antiviral and antitumor activities, this compound is a promising candidate for developing targeted therapies . Extensive research may be needed to further explore its efficacy in inhibiting viral replication and suppressing tumor growth .

properties

IUPAC Name

N'-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-2-yl]-N,N-dimethylmethanimidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N6O3/c1-18(2)6-16-13-14-4-8-12(17-13)19(7-15-8)11-3-9(21)10(5-20)22-11/h4,6-7,9-11,20-21H,3,5H2,1-2H3/b16-6+/t9-,10+,11+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDHOALZAPOYTGB-PRCRKUHXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=NC1=NC=C2C(=N1)N(C=N2)C3CC(C(O3)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=N/C1=NC=C2C(=N1)N(C=N2)[C@H]3C[C@@H]([C@H](O3)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Dimethylaminomethylidene)amino-9-(beta-D-2-deoxyribofuranosyl)purine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(Dimethylaminomethylidene)amino-9-(beta-D-2-deoxyribofuranosyl)purine
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2-(Dimethylaminomethylidene)amino-9-(beta-D-2-deoxyribofuranosyl)purine
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2-(Dimethylaminomethylidene)amino-9-(beta-D-2-deoxyribofuranosyl)purine
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2-(Dimethylaminomethylidene)amino-9-(beta-D-2-deoxyribofuranosyl)purine
Reactant of Route 5
2-(Dimethylaminomethylidene)amino-9-(beta-D-2-deoxyribofuranosyl)purine
Reactant of Route 6
2-(Dimethylaminomethylidene)amino-9-(beta-D-2-deoxyribofuranosyl)purine

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